molecular formula C9H5ClINO B12660749 Quinolinol, 5-chloro-7-iodo- CAS No. 12167-26-9

Quinolinol, 5-chloro-7-iodo-

Cat. No.: B12660749
CAS No.: 12167-26-9
M. Wt: 305.50 g/mol
InChI Key: JFLGQBLGIWVUNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinolinol, 5-chloro-7-iodo-, typically involves halogenation reactions. One common method includes the iodination of 5-chloro-8-hydroxyquinoline. The reaction conditions often involve the use of iodine and a suitable oxidizing agent in an organic solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, ensuring high purity and yield. The reaction is carefully controlled to prevent over-iodination and to maintain the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Quinolinol, 5-chloro-7-iodo-, involves its ability to chelate metal ions such as zinc and copper. This chelation disrupts metal homeostasis, which is crucial in various biological processes. In neurodegenerative diseases, it helps in reducing oxidative stress and amyloid plaque formation by redistributing metal ions . Additionally, its antibacterial and antifungal activities are attributed to its ability to interfere with microbial metal-dependent enzymes .

Properties

CAS No.

12167-26-9

Molecular Formula

C9H5ClINO

Molecular Weight

305.50 g/mol

IUPAC Name

5-chloro-7-iodo-1H-quinolin-2-one

InChI

InChI=1S/C9H5ClINO/c10-7-3-5(11)4-8-6(7)1-2-9(13)12-8/h1-4H,(H,12,13)

InChI Key

JFLGQBLGIWVUNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C1C(=CC(=C2)I)Cl

Origin of Product

United States

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